molecular formula C18H16ClN3OS B2357458 N-(3-chloro-2-methylphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 941956-60-1

N-(3-chloro-2-methylphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2357458
CAS RN: 941956-60-1
M. Wt: 357.86
InChI Key: YYSZPOVVPXYERR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CMPI and is synthesized using a specific method that involves several steps.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has revealed the synthesis of derivatives of thiazole and imidazole compounds, highlighting their significance in anticancer studies. For instance, derivatives synthesized by reacting chloroacetamide with mercapto derivatives demonstrated selective cytotoxicity against human lung adenocarcinoma cells, showcasing potential as anticancer agents (Evren et al., 2019). Similarly, another study focused on the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, which were investigated for their anticancer activities across different human tumor cell lines, revealing some compounds exhibited reasonable activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Antibacterial Activity

The antibacterial potential of related compounds has also been explored, with studies synthesizing various derivatives and testing their efficacy against a range of bacterial strains. Notably, derivatives of benzimidazole and naphthyridinyl acetamide exhibited significant antibacterial activity, suggesting their utility as antimicrobial agents (Ramalingam et al., 2019).

Antioxidant Activity and Molecular Docking Studies

Coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, underscoring the role of structural design in enhancing biological activity. These studies included molecular docking to elucidate the interaction mechanisms with biological targets, offering insights into the development of new therapeutic agents (Chkirate et al., 2019).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-12-14(19)8-5-9-15(12)21-17(23)11-24-18-20-10-16(22-18)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSZPOVVPXYERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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